2-Azaniumyl-1,3-dihydrophenalene-2-carboxylate
Overview
Description
2-Azaniumyl-1,3-dihydrophenalene-2-carboxylate is an organic compound with the molecular formula C10H12ClNO2. This compound is a white solid that is sparingly soluble in water but can dissolve in certain organic solvents .
Preparation Methods
The synthesis of 2-Azaniumyl-1,3-dihydrophenalene-2-carboxylate can be achieved through specific synthetic routes. One common method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can then be further processed to obtain the desired compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Chemical Reactions Analysis
2-Azaniumyl-1,3-dihydrophenalene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals . In biology and medicine, indole derivatives have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . The compound’s unique structure makes it a valuable tool for studying biological pathways and developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Azaniumyl-1,3-dihydrophenalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, indole derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
2-Azaniumyl-1,3-dihydrophenalene-2-carboxylate can be compared with other similar compounds, such as indole-3-acetic acid and other indole derivatives . These compounds share a common indole nucleus, which is responsible for their biological activity. this compound is unique due to its specific structure and properties, which make it particularly useful in certain applications . Other similar compounds include 2-aminoindan-2-carboxylic acid and its derivatives .
Properties
IUPAC Name |
2-azaniumyl-1,3-dihydrophenalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-14(13(16)17)7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKWYWRCKORKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)CC1(C(=O)[O-])[NH3+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428113 | |
Record name | 2-azaniumyl-1,3-dihydrophenalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214279-39-7 | |
Record name | 2-azaniumyl-1,3-dihydrophenalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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